
Ethyl 2-aminopyrimidine-5-carboxylate
Overview
Description
Ethyl 2-aminopyrimidine-5-carboxylate (CAS: 57401-76-0) is a pyrimidine derivative with the molecular formula C₇H₉N₃O₂ and a molecular weight of 167.17 g/mol . Key physicochemical properties include:
- Melting Point: 147–149°C
- Boiling Point: 349°C
- Density: 1.261 g/cm³
- LogP: 0.816 (indicating moderate lipophilicity)
- Hydrogen Bond Donors/Acceptors: 1 and 5, respectively .
This compound is widely used as an intermediate in pharmaceutical and agrochemical synthesis, particularly for constructing heterocyclic scaffolds. Its reactivity is attributed to the amino group at position 2 and the ester moiety at position 5, enabling diverse functionalization .
Preparation Methods
Historical Context and Prior Art in Synthesis
Early Methods Using 3,3-Dimethoxypropionic Acid Derivatives
Initial synthetic routes relied on 3,3-dimethoxypropionic acid methyl ester as a starting material. For example, Chinese Patent CN106103434A describes a multi-step process involving nucleophilic addition-elimination reactions with methyl formate . This method produces a key intermediate, (1Z)-2-(dimethoxymethyl)-3-methoxy-3-oxoprop-1-en-1-ol sodium, which subsequently reacts with guanidine hydrochloride to yield the target compound. However, this approach faces limitations:
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Low yield : The overall yield stagnates at approximately 50% due to side reactions and incomplete conversions .
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Safety concerns : The use of sodium hydride, a highly reactive base, poses explosion risks if mishandled .
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Environmental impact : Large volumes of wastewater are generated during workup, complicating disposal .
Similarly, U.S. Patent US6153752A simplifies the process to a single-step condensation of 3,3-dimethoxy-2-dimethoxymethylpropionate with guanidinium hydrochloride . While this method achieves a higher yield (63%), the starting material’s scarcity and high cost render it impractical for industrial-scale production .
Modern Advancements: Halogenation-Based Synthesis
Novel Two-Step Halogenation and Cyclization Strategy
A breakthrough method outlined in Chinese Patent CN110655491A addresses prior limitations by employing 2-methyl acrylate as a cost-effective starting material . The process involves two sequential reactions:
Substitution and Addition Reactions
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Substitution Reaction :
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Reagents : Halogenating agents (e.g., chlorine, N-bromosuccinimide) introduce halogens at the allylic position of 2-methyl acrylate.
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Catalysts : Benzoyl peroxide initiates free radical substitution, selectively halogenating the β-position .
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Conditions : Conducted in solvents like carbon tetrachloride at 65–70°C .
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Addition Reaction :
Cyclization with Guanidine Salts
The halogenated intermediate undergoes condensation with guanidine nitrate in ethanol, facilitated by potassium carbonate. This step forms the pyrimidine ring via nucleophilic aromatic substitution, achieving yields up to 87.5% .
Comparative Analysis of Synthesis Routes
The table below contrasts key parameters of traditional and modern methods:
Detailed Protocol from Patent CN110655491A
Example 1: Ethyl 2-Aminopyrimidine-5-Carboxylate Synthesis
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Substitution Reaction :
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Addition Reaction :
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Cyclization :
Critical Evaluation of Reaction Optimizations
Role of N,N-Dimethylformamide in Eliminating Side Reactions
Comparative studies within the patent demonstrate that omitting DMF reduces yields to 70.3% . DMF neutralizes peroxides, preventing radical-mediated degradation of intermediates during the addition phase .
Solvent and Temperature Effects
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Solvent Choice : Carbon tetrachloride optimizes halogen solubility and stabilizes intermediates .
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Temperature Control : Maintaining 65–70°C during substitution minimizes byproduct formation, while lower temperatures (40–45°C) in the addition step enhance selectivity .
Industrial and Environmental Implications
The CN110655491A method offers marked improvements:
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Cost Reduction : 2-Methyl acrylate is 60–70% cheaper than prior starting materials .
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Waste Minimization : Solvent recovery (e.g., carbon tetrachloride) and reduced aqueous waste align with green chemistry principles .
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Scalability : Simplified purification (hot filtration vs. chromatography) enables kilogram-scale production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-aminopyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines, carboxylic acids, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Antimicrobial and Anti-inflammatory Properties
Ethyl 2-aminopyrimidine-5-carboxylate has been investigated for its antimicrobial and anti-inflammatory activities. Its structural features allow it to interact with various biological targets, suggesting potential as a therapeutic agent. Studies indicate that it may inhibit specific enzymes involved in inflammatory pathways, making it a candidate for drug development aimed at treating inflammatory diseases.
Drug Discovery and Development
The compound serves as a valuable scaffold in drug discovery. By modifying the functional groups attached to the pyrimidine core, researchers can create diverse libraries of compounds for screening against various biological targets. For instance, derivatives of this compound have shown promise in inhibiting enzymes linked to cancer progression, such as Aurora kinases .
Case Study: Cancer Research
In recent research, derivatives of this compound were synthesized and tested for their antiproliferative effects on cancer cell lines. One study reported that certain derivatives exhibited IC₅₀ values in the nanomolar range against breast cancer cell lines (MCF-7), indicating strong potential for further development as anticancer agents .
Agricultural Applications
This compound is being explored for its potential use in developing agrochemicals. Its ability to serve as a precursor in synthesizing biologically active compounds positions it as a candidate for creating new pesticides or herbicides that target specific pests or diseases affecting crops.
Material Science Applications
Recent studies have also suggested applications of pyrimidine derivatives, including this compound, in material science. Research has explored their use in developing novel materials with unique properties, such as conducting polymers or coatings with antimicrobial properties.
Mechanism of Action
The mechanism by which ethyl 2-aminopyrimidine-5-carboxylate exerts its effects involves interactions with various molecular targets and pathways. For example, it can inhibit specific enzymes or bind to receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituted Pyrimidine Carboxylates
Table 1: Structural and Physicochemical Comparisons
Functional and Reactivity Differences
Amino vs. Hydroxy/Chloro Substituents
- Amino Group (C2): Enhances hydrogen-bonding capacity, improving solubility in polar solvents. Critical for interactions in biological targets (e.g., enzyme active sites) .
- Chloro Substituent (C2) : Increases electrophilicity, making the compound reactive in cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Methyl/Hydroxyl Groups (C4) : Methyl groups enhance metabolic stability, while hydroxyl groups increase susceptibility to oxidation .
Ester Group Variations
- Ethyl vs. Methyl Esters : Ethyl esters generally exhibit slower hydrolysis rates in vivo, prolonging bioavailability. Methyl esters are more labile under basic conditions .
Research Findings and Trends
- Polymer-Assisted Synthesis: this compound derivatives (e.g., 2-chloro and 4-methoxy variants) are synthesized using polymer-supported reagents, achieving >80% purity .
- Biological Activity: Analogs with bulky substituents (e.g., benzylamino groups) show improved selectivity for tyrosine kinase inhibition compared to the parent compound .
- Safety Considerations : Derivatives with electron-withdrawing groups (e.g., -Cl) require stringent handling due to increased toxicity risks .
Biological Activity
Ethyl 2-aminopyrimidine-5-carboxylate, a heterocyclic organic compound, has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anti-inflammatory, and antitrypanosomal properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound (C7H9N3O2) is characterized by a pyrimidine ring substituted with an amino group at position 2 and a carboxylate group at position 5, along with an ethyl ester moiety. This structure is crucial for its chemical reactivity and biological activity. It is a white crystalline powder that is nearly insoluble in water but soluble in organic solvents like ethanol and dichloromethane.
Antimicrobial Activity
This compound has demonstrated notable antimicrobial properties against various pathogens. Research indicates that derivatives of this compound exhibit significant activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound Derivatives
Compound Derivative | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
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This compound | Staphylococcus aureus | 0.0195 mg/mL |
Escherichia coli | 0.0048 mg/mL | |
Candida albicans | 0.0048 mg/mL | |
Bacillus mycoides | 0.0098 mg/mL |
The compound's effectiveness against these pathogens suggests its potential as a broad-spectrum antimicrobial agent .
Anti-inflammatory Properties
In addition to its antimicrobial effects, this compound exhibits anti-inflammatory activities. Studies have shown that it can inhibit key inflammatory mediators such as cyclooxygenase-2 (COX-2), which plays a critical role in the inflammatory response.
Table 2: Anti-inflammatory Activity of this compound Derivatives
Compound Derivative | COX-2 Inhibition IC50 (μmol) | Comparison with Celecoxib (IC50) |
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This compound | 0.04 ± 0.09 | Equal to Celecoxib (0.04 ± 0.01) |
The comparable IC50 values indicate that this compound may serve as a viable alternative or adjunct to existing anti-inflammatory drugs .
Antitrypanosomal Activity
This compound has also been evaluated for its antitrypanosomal activity against Trypanosoma brucei rhodesiense, the causative agent of sleeping sickness. The mechanism of action appears to involve interference with the metabolic pathways essential for the survival of the parasite.
Research suggests that the compound disrupts critical biochemical pathways within T. brucei, leading to inhibition or death of the parasite. This property positions this compound as a potential candidate for developing new treatments for sleeping sickness .
Case Studies and Research Findings
- Synthesis and Evaluation : A study synthesized various derivatives of this compound and evaluated their biological activities. The results indicated that certain derivatives exhibited enhanced antimicrobial and anti-inflammatory properties compared to the parent compound .
- Comparative Studies : Comparative studies with other pyrimidine derivatives have shown that this compound possesses unique properties due to its amino substitution, which enhances its reactivity and biological efficacy .
Properties
IUPAC Name |
ethyl 2-aminopyrimidine-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-2-12-6(11)5-3-9-7(8)10-4-5/h3-4H,2H2,1H3,(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCGQBUJYXVSZBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40304357 | |
Record name | ethyl 2-aminopyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40304357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57401-76-0 | |
Record name | 57401-76-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165511 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethyl 2-aminopyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40304357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 2-aminopyrimidine-5-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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